molecular formula C8H15NO2 B1306553 (2-Methylpiperidin-1-yl)acetic acid CAS No. 856437-61-1

(2-Methylpiperidin-1-yl)acetic acid

Cat. No.: B1306553
CAS No.: 856437-61-1
M. Wt: 157.21 g/mol
InChI Key: IZYFKLAMVLELBP-UHFFFAOYSA-N
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Description

(2-Methylpiperidin-1-yl)acetic acid is a heterocyclic compound that belongs to the family of piperidine derivatives. It has the molecular formula C8H15NO2 and a molecular weight of 157.21 g/mol . This compound is characterized by the presence of a piperidine ring substituted with a methyl group at the second position and an acetic acid group at the first position. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpiperidin-1-yl)acetic acid typically involves the reaction of piperidine with acetic anhydride in the presence of a catalyst. The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product. Another common method involves the alkylation of piperidine with methyl iodide followed by carboxylation to introduce the acetic acid group .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2-Methylpiperidin-1-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2-Methylpiperidin-1-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Methylpiperidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Methylpiperidin-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the second position and the acetic acid group at the first position makes it a valuable intermediate in the synthesis of various pharmaceuticals and specialty chemicals .

Properties

IUPAC Name

2-(2-methylpiperidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-7-4-2-3-5-9(7)6-8(10)11/h7H,2-6H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZYFKLAMVLELBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20390152
Record name (2-methylpiperidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856437-61-1
Record name 2-Methyl-1-piperidineacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856437-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-methylpiperidin-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20390152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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